1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium

Description

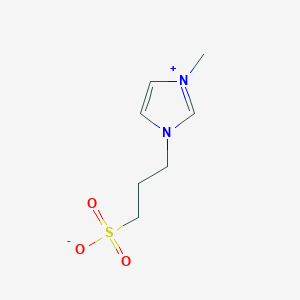

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is a Brønsted acidic ionic liquid (IL) with the molecular formula C₇H₁₄N₂O₇S₂ and an average molecular mass of 302.316 g/mol . Its structure features a methyl group at the 1-position and a sulfopropyl (-C₃H₆SO₃H) moiety at the 3-position of the imidazolium ring. The sulfonic acid group confers strong acidity, making it effective in acid-catalyzed reactions. This compound is notably utilized in dehydrative catalysis, such as the conversion of sorbitol to isosorbide when confined within covalent organic frameworks (COFs) to enhance reactivity and stability . Its physicochemical properties, including high thermal stability and tunable hydrophilicity, are critical for applications in green chemistry and material science.

Properties

IUPAC Name |

3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATMUPYZFJLLJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium can be synthesized through a multi-step process. One common method involves the reaction of 1-methylimidazole with 1,3-propanesultone, followed by the addition of a suitable acid to form the desired ionic liquid . The reaction typically occurs under mild conditions, making it an efficient and straightforward synthesis.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound is known to participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and various nucleophiles. The reactions typically occur under mild to moderate conditions, making them suitable for a wide range of applications .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various substituted imidazolium salts and other organic compounds .

Scientific Research Applications

Catalysis

One of the most prominent applications of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is in catalytic processes, particularly as a Bronsted acidic ionic liquid.

Key Applications:

- Conversion of Hemicellulose : It is utilized in the conversion of hemicellulose into C5 sugars, demonstrating effective catalytic activity in aqueous media. This process highlights its potential in biomass conversion and renewable energy applications .

- Polymer Technology : The compound is also employed in polymer technology, where it serves as a functional component in the development of ionic liquid-based polymers for applications in separation processes and energy storage systems. Its unique properties contribute to enhanced performance in these applications .

Biological Applications

The biological activities of this compound have been explored extensively, revealing its potential as an antimicrobial agent.

Research Findings:

- Antimicrobial Properties : Studies indicate that imidazolium salts can inhibit bacterial glycosyl transferases, which are essential for bacterial cell wall synthesis. This suggests that this compound may be effective against various bacterial infections.

- Chiral Separation : The compound has been investigated as a chiral selector in capillary electrophoresis, successfully separating enantiomers of several basic drugs. This application underscores its utility in pharmaceutical analysis and drug development .

Material Science

In material science, this compound is recognized for its role in creating advanced materials with tailored properties.

Notable Developments:

- Ionic Liquids in Functional Polymers : The incorporation of this imidazolium salt into functional polymers has led to advancements in materials that exhibit improved thermal stability and solubility characteristics, making them suitable for diverse applications including coatings and membranes .

Data Table: Comparative Analysis of Imidazolium Salts

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains a sulfopropyl group | Exhibits both catalytic and antimicrobial properties |

| 1-Methylimidazolium chloride | Lacks sulfur functionality | More common in ionic liquid applications |

| 2-Methylthiazolium iodide | Contains a thiazole ring | Different biological activities due to distinct ring structure |

Case Study 1: Catalytic Activity in Biomass Conversion

A study demonstrated the effectiveness of this compound as a catalyst for converting hemicellulose into fermentable sugars. The process was optimized under specific conditions, showcasing high yields and efficiency, which could lead to sustainable biofuel production.

Case Study 2: Antimicrobial Efficacy

Research highlighted the compound's ability to inhibit bacterial growth by targeting glycosyl transferases. In vitro studies showed significant reductions in bacterial viability, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium involves its ability to act as both a solvent and a catalyst. The compound’s unique structure allows it to stabilize transition states and intermediates, facilitating various chemical reactions. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of various products .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituent Type | Molecular Weight (g/mol) | Key Application | Notable Property |

|---|---|---|---|---|

| This compound | Sulfonic acid | 302.32 | Dehydration catalysis | High acidity, COF compatibility |

| [1,3-Di(3-sulfopropyl)-1H-imidazol-3-ium] hydrogensulfate | Dual sulfonic acid | 420.45 | Esterification | Enhanced acidity |

| 1-Methyl-3-(4-vinylbenzyl)-1H-imidazol-3-ium chloride | Polymerizable aryl | 296.80 | Membrane swelling | Hydrophilic PIL |

| 3-(2-Carboxyethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium bromide | Carboxyethyl/aminopropyl | 329.21 | Anticancer agents | Biocompatibility |

Table 2: Catalytic Performance in Selected Reactions

Biological Activity

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium, commonly referred to as MSI, is an ionic liquid with a unique structure and properties that have garnered interest in various fields, including medicinal chemistry, materials science, and environmental applications. This compound has shown potential biological activity, making it a subject of research for its applications in drug delivery, antimicrobial properties, and as a chiral selector in capillary electrophoresis.

- Molecular Formula: C7H13N2O3S+

- Molecular Weight: 205.25 g/mol

- CAS Number: 148019-49-2

Biological Activity Overview

The biological activity of MSI can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that MSI exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that MSI can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity highlights its potential as an anticancer agent. The following table summarizes the cytotoxic effects observed in different studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 25 | Apoptosis induction | |

| MCF-7 | 30 | Cell cycle arrest | |

| A549 | 20 | Membrane disruption |

3. Chiral Selector in Capillary Electrophoresis

MSI has been explored as a chiral selector in capillary electrophoresis due to its ability to interact with various enantiomers selectively. This property is particularly valuable in pharmaceutical applications where the separation of chiral compounds is crucial for drug efficacy and safety.

Case Studies

Several case studies highlight the biological applications of MSI:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of MSI against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both bacteria, indicating strong antibacterial properties.

-

Cytotoxicity Assessment :

- In vitro studies on cancer cell lines revealed that MSI significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

-

Chiral Separation :

- Research utilizing MSI as a chiral selector demonstrated improved resolution of racemic mixtures compared to traditional methods, showcasing its potential in analytical chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium-based ionic liquids?

- Methodological Answer : The synthesis typically involves a two-step process:

Sulfonation : React 1-methylimidazole with 1,3-propanesultone under controlled temperature (e.g., 80°C) to form the sulfopropyl-substituted imidazolium intermediate.

Anion Exchange : Replace the original counterion (e.g., hydrogen sulfate) with alternative anions (e.g., triflate, tetrafluoroborate) via metathesis reactions.

Purity is ensured by repeated recrystallization in ethanol/water mixtures, followed by vacuum drying. Structural confirmation relies on , with characteristic peaks for methyl (δ ~3.9 ppm) and sulfopropyl groups (δ ~2.4–4.3 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- (DMSO-d6): Key signals include the methyl group on the imidazolium ring (singlet at δ 3.9 ppm) and protons on the sulfopropyl chain (multiplets between δ 2.4–4.3 ppm).

- Elemental Analysis : Validate C, H, N, and S content to confirm stoichiometry.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically above 300°C for sulfonate-based ionic liquids.

Contaminants like unreacted 1-methylimidazole are detected via HPLC with a C18 column and UV detection at 210 nm .

Advanced Research Questions

Q. What methodological considerations are critical when employing this ionic liquid as a Brønsted acid catalyst in heterocyclic synthesis?

- Methodological Answer :

- Catalyst Loading : Optimize between 5–10 mol% to balance reactivity and cost. Higher loadings may induce side reactions (e.g., over-acidification).

- Solvent Compatibility : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility and catalytic activity. Avoid protic solvents, which can deprotonate the ionic liquid.

- Reaction Temperature : Mild conditions (50–60°C) are sufficient for reactions like tetrazole synthesis, achieving yields of 77–95% in 0.5–3 hours.

- Mechanistic Validation : Combine experimental data with DFT calculations to confirm intermediate formation and transition states .

Q. How do solubility properties of this compound in various solvent systems impact its utility in catalytic applications?

- Methodological Answer :

- Solubility Screening : Use dynamic gravimetric methods to measure solubility in water, alcohols (e.g., ethanol, methanol), and aprotic solvents (e.g., DMSO). For example, solubility in water is >500 mg/mL at 25°C due to its hydrophilic sulfonate group.

- Phase Behavior : Miscibility with organic substrates determines reaction homogeneity. For biphasic systems (e.g., water/organic), optimize stirring rates to enhance interfacial contact.

- Temperature Dependence : Solubility in ethanol increases linearly from 278.15 K to 345.15 K, enabling temperature-tunable recovery via precipitation .

Q. What strategies are effective for analyzing catalytic recyclability and stability in reactions mediated by this ionic liquid?

- Methodological Answer :

- Reusability Tests : After each reaction cycle, recover the catalyst via filtration or solvent extraction (e.g., ethyl acetate for product separation). Monitor activity loss via GC-MS or .

- Leaching Analysis : Use ICP-OES to detect metal contamination (if applicable) and FTIR to confirm structural integrity post-reaction.

- Stability Under Oxidative Conditions : Expose the ionic liquid to HO or O at elevated temperatures (e.g., 80°C) and track decomposition products via TGA-MS .

Q. How can crystallographic data resolve ambiguities in structural assignments of derivatives or coordination complexes involving this compound?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation in ethanol/water mixtures. Use SHELXT for space-group determination and SHELXL for refinement, focusing on bond lengths (e.g., C-S bond ~1.76 Å) and angles.

- Twinned Data Handling : Apply the Hooft parameter method in SHELXL to refine twinned structures, particularly for salts with large counterions (e.g., PF).

- Validation Tools : Use PLATON to check for missed symmetry and ADDSYM to resolve space-group ambiguities .

Notes on Data Interpretation

- Counterion Effects : Solubility and catalytic activity vary significantly with anions (e.g., triflate vs. hydrogen sulfate). Always specify the counterion in methodology .

- Contradictions in Solubility Data : Discrepancies may arise from hydration states (e.g., monohydrate vs. anhydrous forms). Report solvent purity and drying protocols explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.